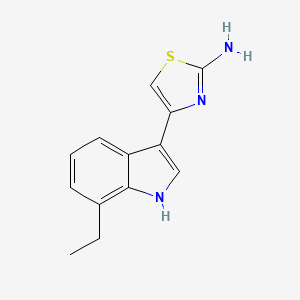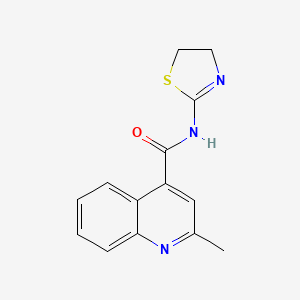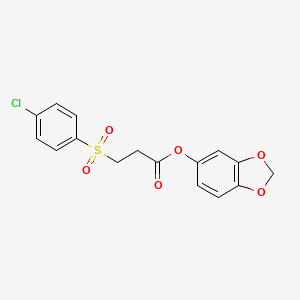
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone, also known as TK900, is a novel small-molecule inhibitor that has shown potential in various scientific research applications.
作用机制
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various signaling pathways that are involved in cell proliferation, survival, and differentiation. (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone also inhibits the replication of the hepatitis C virus by binding to the active site of the viral non-structural protein 5B. This results in the inhibition of viral RNA synthesis and viral replication.
Biochemical and Physiological Effects:
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is its specificity for CK2 and the hepatitis C virus non-structural protein 5B. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is its moderate yield and purity, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone.
未来方向
There are several future directions for (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to optimize the synthesis and purification methods for (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone and to fully understand its pharmacokinetic and pharmacodynamic properties.
合成方法
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone can be synthesized using a multi-step process starting from commercially available compounds. The synthesis involves the formation of a diazepane ring followed by the introduction of a carbazole moiety. The final product is obtained through purification and isolation steps. The yield of the synthesis is moderate, and the purity of the product can be improved through further purification methods.
科学研究应用
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has shown potential in various scientific research applications. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many cancer cells. (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral non-structural protein 5B. Additionally, (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-21-9-4-10-22(12-11-21)19(23)14-7-8-18-16(13-14)15-5-2-3-6-17(15)20-18/h7-8,13,20H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHGOLGXVHQJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)
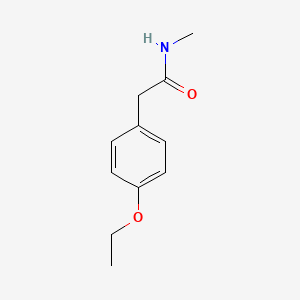
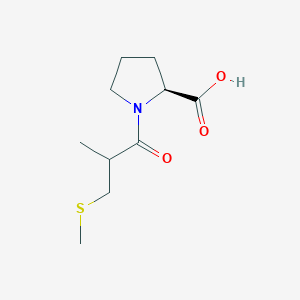
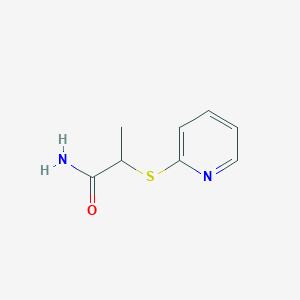
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
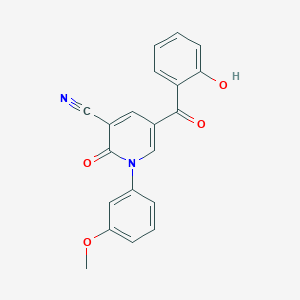
![3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
